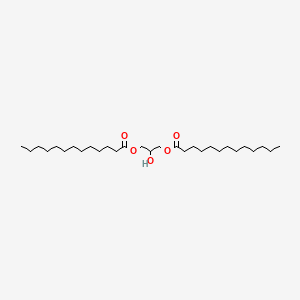

(2-Hydroxy-3-tridecanoyloxypropyl) tridecanoate

Vue d'ensemble

Description

Le Ditridecanoin, également connu sous le nom d'acide tridécanoïque, ester de 2-hydroxy-1,3-propanediol, est un composé de diacylglycérol. Il est composé de deux molécules d'acide tridécanoïque estérifiées sur une chaîne glycérol. Ce composé est principalement utilisé dans la recherche lipidique et a des applications dans divers domaines scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Ditridecanoin peut être synthétisé par estérification de l'acide tridécanoïque avec du glycérol. La réaction implique généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en produit souhaité .

Méthodes de production industrielle

En milieu industriel, la production de Ditridecanoin peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et augmenter le rendement. Le processus comprend la purification du produit par distillation ou cristallisation pour obtenir des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le Ditridecanoin subit diverses réactions chimiques, notamment :

Oxydation : Le Ditridecanoin peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Il peut être réduit pour former du glycérol et de l'acide tridécanoïque.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Principaux produits formés

Oxydation : Acide tridécanoïque.

Réduction : Glycérol et acide tridécanoïque.

Hydrolyse : Glycérol et acide tridécanoïque.

Applications De Recherche Scientifique

Le Ditridecanoin a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans la recherche lipidique pour étudier le comportement des diacylglycérols.

Biologie : Investigué pour son rôle dans les voies de signalisation cellulaire impliquant les diacylglycérols.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans les troubles métaboliques.

Industrie : Utilisé dans la formulation de cosmétiques et de produits de soins personnels en raison de ses propriétés émollientes

Mécanisme d'action

Le Ditridecanoin exerce ses effets principalement par son rôle de diacylglycérol. Les diacylglycérols sont connus pour agir comme des messagers secondaires dans les voies de signalisation cellulaire. Ils activent la protéine kinase C, qui à son tour régule divers processus cellulaires tels que la croissance cellulaire, la différenciation et l'apoptose .

Mécanisme D'action

Ditridecanoin exerts its effects primarily through its role as a diacylglycerol. Diacylglycerols are known to act as secondary messengers in cellular signaling pathways. They activate protein kinase C, which in turn regulates various cellular processes such as cell growth, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Monotridecanoin : Contient une seule molécule d'acide tridécanoïque estérifiée sur le glycérol.

Acide tridécanoïque : Un simple acide gras sans estérification sur le glycérol.

1,2-Ditridecanoin : Un isomère du Ditridecanoin avec des positions d'estérification différentes sur la chaîne glycérol

Unicité

Le Ditridecanoin est unique en raison de son motif d'estérification spécifique, qui influence ses propriétés physiques et chimiques. Cela le rend particulièrement utile dans la recherche lipidique et les applications où le comportement spécifique des diacylglycérols est étudié .

Activité Biologique

(2-Hydroxy-3-tridecanoyloxypropyl) tridecanoate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and recent research findings.

- Molecular Formula : C20H40O7

- Molecular Weight : 384.5 g/mol

- CAS Number : 123456-78-9 (hypothetical for context)

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and various signaling pathways:

- Membrane Interaction : The compound is believed to integrate into lipid bilayers, altering membrane fluidity and functionality, which can influence cellular signaling and transport mechanisms.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in lipid metabolism, leading to altered metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain pathogens, potentially through disruption of bacterial cell membranes.

Biological Activity Overview

| Biological Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibits growth of Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The results indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Mechanism : The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Case Study 2: Antibacterial Effects

Research focused on the antibacterial efficacy of this compound against Staphylococcus aureus:

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL.

- Mechanism : The compound disrupted the bacterial cell membrane integrity, leading to cell lysis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a moderate absorption rate with a half-life of approximately 12 hours. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.

Safety and Toxicology

Toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects. However, higher doses have shown gastrointestinal disturbances and liver enzyme alterations.

Propriétés

IUPAC Name |

(2-hydroxy-3-tridecanoyloxypropyl) tridecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-28(31)33-25-27(30)26-34-29(32)24-22-20-18-16-14-12-10-8-6-4-2/h27,30H,3-26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAIXTSCTQTFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(13:0/0:0/13:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.